N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-[2-(Furan-2-yl)-2-(Thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS: 2097894-44-3) is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 is linked to an ethyl bridge bearing furan-2-yl and thiophen-3-yl substituents. Its molecular formula is C₁₆H₁₆N₂O₃S, with a molecular weight of 316.4 g/mol . The compound’s SMILES notation is Cc1noc(C)c1C(=O)NCC(c1ccsc1)c1ccco1, reflecting its hybrid aromatic and heterocyclic architecture.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-15(11(2)21-18-10)16(19)17-8-13(12-5-7-22-9-12)14-4-3-6-20-14/h3-7,9,13H,8H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVBKUKYMXQCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with an oxazole derivative.
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Preparation of Furan and Thiophene Intermediates
- Furan can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
- Thiophene can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
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Coupling with Oxazole Derivative
- The oxazole ring can be synthesized through the cyclization of α-haloketones with amides.
- The final step involves the coupling of the furan and thiophene intermediates with the oxazole derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the multi-step synthesis, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form dihydro-oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Dihydro-oxazole derivatives.
Substitution: Brominated or nitrated derivatives of the furan and thiophene rings.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored as a potential drug candidate due to its unique structure. Research indicates that compounds containing furan and thiophene moieties exhibit a variety of biological activities such as:
- Antimicrobial Activity : Studies have shown that derivatives of furan and thiophene can possess antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide may inhibit cancer cell growth by affecting specific biochemical pathways associated with tumorigenesis.
The compound's biological activity is linked to its ability to interact with various cellular targets. Potential mechanisms include:
- Modulation of Enzyme Activity : The compound may act on enzymes involved in inflammatory pathways or cancer progression.
- Antioxidant Properties : The presence of heterocyclic structures often correlates with antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop derivatives with enhanced properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s heterocyclic rings may allow it to bind to various enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs with Thiophene Isomerism
A closely related analog, N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS: 2097932-72-2), differs only in the position of the thiophene substituent (2-yl vs. 3-yl). This positional isomerism may alter steric and electronic interactions. For example:
- Thiophen-2-yl : The sulfur atom is closer to the ethyl linker, possibly enhancing π-π stacking interactions with planar biological targets.
Table 1: Key Structural and Molecular Differences
| Compound Name | CAS | Thiophene Position | Molecular Weight | Molecular Formula |
|---|---|---|---|---|
| Target Compound | 2097894-44-3 | 3-yl | 316.4 | C₁₆H₁₆N₂O₃S |
| Thiophen-2-yl Analog | 2097932-72-2 | 2-yl | 316.4 | C₁₆H₁₆N₂O₃S |
The identical molecular weights and formulas indicate that isomerism is the sole differentiating factor, which could influence crystallinity or biological target affinity .
Carboxamide Derivatives with Varied Substituents
Cyclohexene-Substituted Analog
N-[2-(Cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS: Unspecified) replaces the furan and thiophene groups with a cyclohexene ring. Key differences include:
- Lipophilicity : The cyclohexene group increases hydrophobicity compared to aromatic heterocycles.
Pyridine/Morpholine-Containing Analogs
Compounds like N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide () and 4-[2-(phenylsulfanyl)ethyl]morpholine () highlight the versatility of carboxamide-based structures:
- Pyridine : Introduces a basic nitrogen, enhancing solubility in acidic environments.
- Morpholine : A saturated oxygen-containing ring improves water solubility and metabolic stability.
Table 2: Substituent-Driven Property Comparisons
| Compound Class | Key Substituent | Predicted Property Impact |
|---|---|---|
| Target Compound | Furan/Thiophene | Aromatic π-stacking, moderate logP |
| Cyclohexene Analog | Cyclohexene | Increased logP, flexible backbone |
| Pyridine/Morpholine Derivatives | Pyridine/Morpholine | Enhanced solubility, basicity |
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Overview
The compound features a complex structure comprising furan, thiophene, and oxazole rings. The molecular formula is , with a molecular weight of approximately 288.30 g/mol. The presence of multiple heterocycles suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxazole rings have shown promising activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
A study reported that derivatives of oxazole exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac:
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| This compound | COX-1 | 45 |
| This compound | COX-2 | 25 |
Anticancer Potential
Preliminary studies have indicated potential anticancer activity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Preparation of Intermediates :
- Furan can be synthesized via the Paal-Knorr synthesis.
- Thiophene can be synthesized using the Gewald reaction.
-
Coupling Reaction :
- The intermediates are coupled with an oxazole derivative under acidic or basic conditions.
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Final Product Formation :
- The final step involves carboxamide formation through amidation reactions.
Case Studies and Research Findings
Research has demonstrated the biological activity of similar compounds in various models:
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Antibacterial Studies : A study on oxazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria.
"The synthesized compounds showed a remarkable ability to inhibit bacterial growth at low concentrations" .
-
Anti-inflammatory Research : A comparative study highlighted that certain derivatives possess selective COX inhibition properties.
"Compounds exhibiting selectivity towards COX-2 were found to have reduced gastrointestinal side effects compared to non-selective inhibitors" .
-
Anticancer Activity : In vitro assays on cancer cell lines indicated that the compound could induce cell cycle arrest and apoptosis.
"The results suggest that the compound may serve as a lead for further development in cancer therapeutics" .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence reaction yields?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions to link the furan-2-yl and thiophen-3-yl moieties to the ethyl backbone.
- Oxazole ring formation via cyclization of precursors under controlled temperature (e.g., 170–200°C) and solvent conditions (e.g., ethanol or THF) .
- Carboxamide introduction using activating agents like EDCI or HOBt for amide bond formation . Key parameters : Solvent polarity, reaction time, and catalyst selection (e.g., palladium for cross-coupling) significantly impact yields. For example, THF may improve cyclization efficiency compared to ethanol .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the integration of furan, thiophene, and oxazole rings. For example, the oxazole methyl groups (3,5-dimethyl) appear as singlets near δ 2.1–2.3 ppm .
- IR spectroscopy : Stretching vibrations for the carboxamide C=O (1650–1700 cm⁻¹) and oxazole C=N (1600–1650 cm⁻¹) validate functional groups .
- X-ray crystallography : Resolves stereochemical ambiguities, such as the spatial arrangement of the furan-thiophene-ethyl chain .
Q. How can computational tools predict the compound’s physicochemical properties and target interactions?
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors) using crystallographic data from related oxazole derivatives .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.5–3.5) and metabolic stability based on structural analogs . Limitations : Predictions may underestimate steric effects from the thiophen-3-yl substituent, requiring experimental validation .
Advanced Research Questions
Q. How should researchers design experiments to evaluate bioactivity against specific molecular targets (e.g., kinases or GPCRs)?
- Target selection : Prioritize targets with structural homology to proteins inhibited by oxazole derivatives (e.g., COX-2 or EGFR kinases) .
- Assay design :
- Use fluorescence polarization assays to measure binding affinity (IC₅₀).
- Include controls for off-target effects (e.g., counter-screening against unrelated enzymes) .
Q. What strategies resolve contradictions between crystallographic data and computational docking results?
- Re-refinement : Reanalyze X-ray data using SHELXL to check for overfitting or missing electron density in flexible regions (e.g., the ethyl linker) .
- Molecular dynamics simulations : Run 100-ns simulations to assess conformational flexibility of the furan-thiophene moiety, which static docking may overlook .
- Experimental validation : Synthesize analogs with restricted rotation (e.g., introducing methyl groups) to test docking hypotheses .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy and selectivity?
- Modification sites :
- Oxazole ring : Replace 3,5-dimethyl groups with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
- Thiophene moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- SAR workflow :
Synthesize 10–15 derivatives with systematic substitutions.
Test in enzymatic assays and compare IC₅₀ values.
Use QSAR models to correlate structural features with activity .
Methodological Considerations
Q. What protocols mitigate challenges in purifying this compound due to its hydrophobicity?
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to improve crystal formation .
Q. How should researchers address discrepancies in NMR spectra caused by tautomerism or dynamic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
